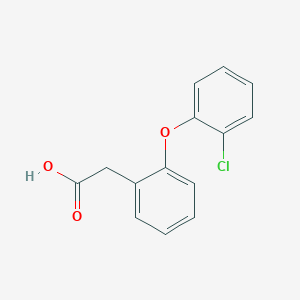

2-(2-(2-Chlorophenoxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

81682-40-8 |

|---|---|

Molecular Formula |

C14H11ClO3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-[2-(2-chlorophenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-14(16)17/h1-8H,9H2,(H,16,17) |

InChI Key |

SYANOAWCBFRXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 2-(2-(2-Chlorophenoxy)phenyl)acetic Acid

The creation of the target molecule can be achieved through various multi-step synthetic pathways.

A common approach to synthesize this compound involves a multi-step process starting from readily available chemical precursors.

One established route utilizes o-chloroacetophenone and para-chlorophenol . google.com In a key step, these reactants undergo an Ullmann condensation in the presence of a base like sodium hydroxide (B78521) and a copper powder catalyst. google.com This reaction forms the crucial aryl-ether bond, yielding 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone. google.com Subsequent reaction of this ketone with sublimed sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid, produces the final 2-(2-(4-chlorophenoxy)phenyl)acetic acid. google.com

Another pathway starts with 2-phenoxybenzoic acid , which can be converted to 2-(2-phenoxyphenyl)acetohydrazide through a series of reactions. brieflands.comnih.gov This hydrazide can then be further modified to produce various derivatives.

A synthesis starting from o-chlorophenylacetic acid and p-chlorophenol has also been described. chemicalbook.com The reaction is carried out in diethylene glycol dimethyl ether with potassium carbonate and copper(I) bromide. chemicalbook.com The initial addition of a portion of o-chlorophenylacetic acid is followed by heating, and then the remainder is added at a higher temperature to drive the reaction to completion. chemicalbook.com

The following table summarizes the key precursors and their roles in the synthesis of this compound.

| Precursor | Role in Synthesis |

| o-Chloroacetophenone | Provides the phenylacetic acid backbone. |

| para-Chlorophenol | Forms the chlorophenoxy moiety. |

| 2-Phenoxybenzoic acid | Serves as a starting point for building the core structure. |

| o-Chlorophenylacetic acid | Directly provides the phenylacetic acid portion of the molecule. |

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for forming the ether linkage in this compound and its analogs. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of the title compound, this typically involves the reaction of a phenoxide with an activated aryl halide. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.org

The reaction is facilitated by the presence of electron-withdrawing groups on the aryl halide, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.orgopenstax.org The synthesis can proceed via a two-step mechanism involving the formation of this intermediate, or in some cases, through a concerted mechanism. nih.gov For instance, reacting 2-mercaptophenylacetic acid with 4-chlorobenzene sulfonyl chloride under alkaline conditions is a method for synthesizing the thioether analog.

Friedel-Crafts acylation is a powerful tool for introducing an acyl group to an aromatic ring, a key step in the synthesis of many aromatic ketones that can be precursors to compounds like this compound. sigmaaldrich.comorganic-chemistry.org The reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.comorganic-chemistry.orgnih.gov

This method is particularly useful for creating analogs of the target compound. For example, the acylation of phenolic substrates can be achieved with high regioselectivity, favoring the ortho position relative to the hydroxyl group, especially when using a catalyst like zinc chloride supported on alumina (B75360) under microwave irradiation. rsc.org This allows for the controlled synthesis of specific isomers. The resulting aryl ketones can then be further modified to produce the desired acetic acid derivatives. organic-chemistry.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, choice of catalyst, and base.

In the Ullmann condensation between o-chloroacetophenone and para-chlorophenol, heating the reaction to 125–130°C for 10 hours has been found to be optimal. Temperatures below 120°C lead to incomplete conversion, while prolonged heating can cause decomposition. The use of sodium hydroxide as a base is a cost-effective and safer alternative to sodium hydride, providing a yield of approximately 85%.

For the synthesis starting from o-chlorophenylacetic acid, a staged addition of the reactant and a temperature increase to 120-130°C for about 8 hours, monitored by high-performance liquid chromatography, has been shown to be effective, resulting in a yield of 68.8%. chemicalbook.com The use of a nitrogen atmosphere is also important to prevent side reactions. google.com

The table below highlights some optimized reaction conditions for key synthetic steps.

| Reaction Step | Reactants | Catalyst/Base | Temperature (°C) | Time (hours) | Yield (%) |

| Ullmann Condensation | o-Chloroacetophenone, para-Chlorophenol | Copper powder, Sodium hydroxide | 125-130 | 10 | ~85 |

| Ether Synthesis | o-Chlorophenylacetic acid, p-Chlorophenol | Copper(I) bromide, Potassium carbonate | 120-130 | 8 | 68.8 chemicalbook.com |

Synthesis of Chemically Modified Analogs and Derivatives

The core structure of this compound can be chemically modified to produce a variety of analogs and derivatives with potentially new properties.

A common derivatization involves the conversion of the carboxylic acid group into an acetohydrazide. This is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like methanol (B129727) or ethanol (B145695). brieflands.comresearchgate.netnih.gov For example, 2-(2-phenoxyphenyl)acetohydrazide can be synthesized from the corresponding ester and hydrazine hydrate at room temperature. brieflands.comnih.gov

These acetohydrazides can then serve as versatile intermediates for the synthesis of N-arylidene derivatives. brieflands.comnih.gov The reaction involves the condensation of the acetohydrazide with various substituted aldehydes in the presence of a catalytic amount of acid, such as hydrochloric acid or acetic acid. brieflands.comnih.govmdpi.com This reaction is often carried out in ethanol at room temperature. brieflands.comnih.gov The resulting N-arylidene acetohydrazides, also known as N-acylhydrazones, are a class of compounds that have been explored for various applications. nih.gov For instance, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide was synthesized by reacting the corresponding hydrazide with 4-chlorobenzaldehyde. nih.gov

The synthesis of these derivatives is often straightforward and allows for the introduction of a wide range of substituents on the arylidene moiety, enabling the creation of a library of related compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Activity Profiles

The presence and position of halogen atoms on the phenyl rings of 2-(2-(2-chlorophenoxy)phenyl)acetic acid analogues significantly impact their biological activities. Halogenation can alter the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to biological targets. nih.govnih.gov For instance, in the development of anti-inflammatory agents based on phenoxy acetic acid derivatives, the type and position of halogen substituents are critical. nih.gov

Research on related structures, such as indole (B1671886) acetic acid derivatives, has demonstrated that substitutions on the N-benzoyl group at the para-position with halogens like fluorine (F), chlorine (Cl), or trifluoromethyl (CF3) groups result in higher activity. youtube.compharmacy180.com This suggests that the electronic nature and size of the substituent at specific positions are crucial for optimal interaction with the target receptor or enzyme. The "heavy atom" effect of halogens can also increase light absorption and photoreactivity in certain contexts. researchgate.net

The following table summarizes the impact of different halogen substitutions on the activity of related compounds:

| Compound/Derivative | Substitution | Effect on Activity | Reference |

| Indole Acetic Acid Derivatives | p-F, p-Cl, p-CF3 on N-benzoyl | Increased activity | youtube.compharmacy180.com |

| Jelleine-I Peptide | Halogenation (Cl, Br, I) | Enhanced antimicrobial and antibiofilm activity | nih.gov |

| Phenoxy Acetic Acid Derivatives | 2,4-dichloro substitution | Significant anti-inflammatory activity | nih.gov |

The carboxylic acid group is a critical pharmacophore in many biologically active molecules, including derivatives of this compound. researchgate.net Its ability to ionize at physiological pH enhances water solubility and facilitates interactions with biological targets. researchgate.net

Studies on various classes of compounds have consistently highlighted the importance of the carboxylic acid function. For instance, in indole acetic acid derivatives, replacing the carboxyl group with other acidic functionalities or converting it to an amide leads to a decrease or loss of activity. youtube.compharmacy180.com The carboxylic acid group is often a key determinant of the pharmacophore, responsible for crucial binding interactions. researchgate.net However, its role can be complex, with some studies reporting that carboxylic acid-rich fractions can have inhibitory effects on certain biological processes. nih.gov

The table below illustrates the significance of the carboxylic acid moiety in different molecular scaffolds:

| Compound Class | Modification of Carboxylic Acid | Outcome | Reference |

| Indole Acetic Acid Derivatives | Replacement with other acidic groups | Decreased activity | youtube.compharmacy180.com |

| Indole Acetic Acid Derivatives | Conversion to amide | Inactive analogues | youtube.compharmacy180.com |

| Fatty Acids | Activation by ATP to acyl adenylate | Essential for metabolism | libretexts.org |

The incorporation of heterocyclic rings, such as oxadiazole and indole, into the core structure of this compound has been a successful strategy for developing novel therapeutic agents. These rings can act as bioisosteres for other functional groups, influence the molecule's conformation, and provide additional points of interaction with biological targets.

Oxadiazole: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of this compound has yielded compounds with potential as benzodiazepine (B76468) receptor agonists. nih.gov Specifically, introducing an amino group at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with considerable anticonvulsant activity. nih.gov Furthermore, 1,2,5-oxadiazole-2-oxide (furoxan) derivatives have been investigated as potential antischistosomal agents, showing better in vitro activity than existing treatments. walshmedicalmedia.comnih.gov

Indole: The indole nucleus is a prominent feature in many biologically active compounds. In the context of GPR40 agonists, indole propanoic acid derivatives have been designed as bioisosteres of a two-atom linker unit. nih.gov The substitution pattern on the indole ring is crucial; for example, in indole acetic acid derivatives, a methyl group at the 2-position is more active than aryl substitutions. youtube.com The 5-position of the indole ring has also been identified as a key site for substitution to enhance activity. youtube.com

The following table summarizes the effects of incorporating these heterocyclic rings:

| Heterocycle | Derivative | Observed Activity | Reference |

| 1,3,4-Oxadiazole | 5-Amino-2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole | Anticonvulsant | nih.gov |

| 1,2,5-Oxadiazole-2-oxide | Novel analogues | Antischistosomal | walshmedicalmedia.comnih.gov |

| Indole | 3-(2-Aryl-1H-indol-5-yl) propanoic acid | GPR40 agonism | nih.gov |

| Indole | 2-Methyl substituted indole acetic acid | Increased activity | youtube.com |

Stereochemical Considerations and Conformational Analysis in SAR

Stereochemistry and conformational analysis are fundamental to understanding the three-dimensional aspects of drug-receptor interactions. windows.netnptel.ac.inlibretexts.org The specific spatial arrangement of atoms and functional groups in a molecule can dramatically influence its biological activity.

For molecules with chiral centers, different enantiomers can exhibit distinct pharmacological profiles. nptel.ac.in Conformational analysis, which examines the different spatial arrangements of a molecule due to bond rotations, is also crucial. ucsd.edu For instance, in the design of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives, conformational analysis and superimposition on a known agonist were used to ensure the correct orientation of pharmacophoric features. nih.gov The goal is often to design rigid analogues that lock the molecule into its most active conformation. washington.edu

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound leverages the insights gained from SAR studies to create compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This process often involves a combination of traditional medicinal chemistry approaches and modern computational techniques.

Key principles in the rational design of these analogues include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve activity or reduce toxicity. The use of an indole moiety as a bioisostere for a linker unit is one such example. nih.gov

Pharmacophore-Based Design: Identifying the essential structural features (pharmacophore) required for biological activity and designing new molecules that incorporate this pharmacophore. This was applied in the design of 1,3,4-oxadiazole derivatives as benzodiazepine receptor agonists. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site. While not explicitly detailed for this specific compound in the provided context, it is a common and powerful approach in modern drug discovery.

Introduction of Conformational Constraints: Modifying the molecular structure to reduce its flexibility and lock it into a biologically active conformation. washington.edu

The synthesis of a library of compounds with diverse substitutions, followed by biological screening, is a common strategy to explore the SAR and identify lead compounds for further optimization. mdpi.com

Pharmacological and Biochemical Investigations Pre Clinical

Elucidation of Molecular Mechanisms of Action

The molecular interactions of 2-(2-(2-chlorophenoxy)phenyl)acetic acid have been a subject of scientific inquiry, with research pointing towards its influence on specific enzymes and receptor systems.

Enzyme Inhibition Profiles

While direct inhibitory studies on CaMKIIα hub domain interactions by this compound are not extensively detailed in the available literature, related phenoxyacetic acid derivatives have been investigated for their enzyme-inhibiting properties. For instance, studies on phenoxyacetamide derivatives have shown potential as inhibitors of enzymes like PARP-1, which is involved in DNA repair and apoptosis. mdpi.com Furthermore, the broader class of chemicals to which this compound belongs has been noted for its interaction with various enzymes. For example, some phenolic compounds have been shown to inhibit enzymes such as α-amylase and α-glucosidase. researchgate.net

Receptor Agonism/Antagonism

Research has explored the interaction of derivatives of this compound with benzodiazepine (B76468) receptors. A study focused on newly synthesized 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives revealed their potential as agonists for benzodiazepine receptors. nih.gov Conformational analysis and superimposition on known benzodiazepine agonists like estazolam indicated a good match with the proposed pharmacophores. nih.gov The anticonvulsant effects of these derivatives were antagonized by flumazenil, a known benzodiazepine receptor antagonist, confirming the involvement of these receptors. nih.gov Benzodiazepines are known to exert their effects by enhancing the function of synapses that use gamma-amino butyric acid (GABA) as a transmitter. nih.gov

Modulation of Specific Biological Pathways

The modulation of biological pathways is a key aspect of the pharmacological effects of many compounds. Natural compounds, for instance, have been shown to induce cell cycle arrest, activate apoptosis pathways, and down-regulate signaling pathways, thereby inhibiting cancer cell proliferation and progression. nih.gov Phenoxyacetic acid derivatives have been noted to have a potential protective role in biological systems against oxidative processes. mdpi.com The broader family of phenylacetic acids and their derivatives can influence various metabolic pathways. For example, phenylacetic acid itself is a catabolite of phenylalanine and is involved in metabolic processes. wikipedia.org

In Vitro and In Vivo Pre-clinical Biological Activity Assessments

The biological activities of this compound and its derivatives have been evaluated through various pre-clinical models, demonstrating anti-inflammatory and antimicrobial potential.

Anti-inflammatory Efficacy Studies

The carrageenan-induced paw edema model in rats is a standard assay for evaluating anti-inflammatory activity. nih.govnih.gov Studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in this model. For instance, a diclofenac (B195802) prodrug, 1-(2,6-dichlorophenyl)indolin-2-one, showed notable anti-inflammatory properties. researchgate.net The mechanism of such anti-inflammatory action often involves the reduction of inflammatory mediators like TNF-α and IL-1β, which in turn can inhibit the expression of iNOS and COX-2. nih.gov Research on asparacosin A, for example, showed a significant reduction in paw edema and levels of inflammatory cytokines. frontiersin.org

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Compound/Treatment | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |

| Asparacosin A | 10 mg/kg | Significant | Not specified | frontiersin.org |

| Asparacosin A | 20 mg/kg | Significant | Not specified | frontiersin.org |

| Asparacosin A | 40 mg/kg | Significant | Not specified | frontiersin.org |

| Celecoxib | 50 mg/kg | Significant | Not specified | frontiersin.org |

| Ellagic Acid | Not specified | Significant | Not specified | nih.gov |

Note: This table is illustrative and based on findings for compounds with similar anti-inflammatory investigation models, not directly on this compound for which specific edema inhibition percentages were not available in the searched results.

Antimicrobial and Antifungal Activity Evaluations

Derivatives of the core structure have been evaluated for their efficacy against various microbial and fungal strains. For example, 2-chloro-N-phenylacetamide, a related amide, has demonstrated antifungal activity against Aspergillus niger, Aspergillus flavus, Candida albicans, and Candida parapsilosis. researchgate.netresearchgate.net The minimum inhibitory concentrations (MIC) for 2-chloro-N-phenylacetamide against Aspergillus species ranged from 16 to 256 μg/mL. researchgate.net Against Candida species, the MIC was found to be between 128 and 256 µg.mL-1. researchgate.net In silico studies suggest that the antifungal mechanism of action for 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

Table 2: In Vitro Antimicrobial Activity of 2-chloro-N-phenylacetamide

| Organism | MIC Range (µg/mL) | Reference |

| Aspergillus niger | 32 - 256 | researchgate.net |

| Aspergillus flavus | 16 - 256 | researchgate.net |

| Candida albicans | 128 - 256 | researchgate.net |

| Candida parapsilosis | 128 - 256 | researchgate.net |

Anticonvulsant Activity Testing (e.g., MES, PTZ Models)

No studies were found detailing the anticonvulsant activity of This compound . However, the related compound, Diclofenac , has been investigated for its effects on the central nervous system, including its anticonvulsant potential.

Preclinical epilepsy models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are standard for screening potential antiepileptic drugs. nih.govnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. nih.gov

In vitro studies suggest a potential mechanism for the anticonvulsant activity of Diclofenac . It may stem from its ability to inhibit the amplitude of delayed rectifier K+ channels and accelerate their inactivation. lktlabs.com Furthermore, it has been shown to increase the amplitude of M-type K+ channels, which can help to stabilize neuronal membranes and reduce excitability. lktlabs.com While these findings point to a potential anticonvulsant effect, comprehensive in vivo testing data from MES and PTZ models for Diclofenac are not extensively detailed in the provided results.

It is important to note that various plant extracts and other compounds are often evaluated using these models, demonstrating their utility in identifying novel anticonvulsant agents. nih.govnih.gov

Hypolipidemic Activity Studies

There is no available research on the specific hypolipidemic effects of This compound . The broader class of phenoxy acetic acid derivatives has been a subject of interest for developing new hypolipidemic agents, though specific data for the target compound is absent.

Studies on other related structures have shown promise. For instance, novel series of aminothiazole compounds possessing a phenoxy acetic acid moiety have been synthesized and evaluated for their ability to lower lipid levels in rats with high-fat diet-induced hyperlipidemia.

While direct evidence is lacking for the subject compound, the general strategy of modifying phenoxy acetic acid structures continues to be an area of investigation in the search for new treatments for hyperlipidemia.

Antioxidant and Antitumor Potentials

Specific investigations into the antioxidant and antitumor potentials of This compound have not been reported in the available literature. However, the parent compound, Diclofenac , has been the subject of numerous studies regarding these properties.

Antioxidant Potential: The antioxidant activity of compounds is often evaluated using assays such as DPPH (2,2-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. sigmaaldrich.comnih.gov While Diclofenac itself is primarily known as an anti-inflammatory drug, oxidative stress is closely linked to inflammation. Some research has focused on creating mutual prodrugs of Diclofenac by conjugating it with various antioxidants. niscpr.res.in This approach aims to reduce the gastrointestinal side effects of Diclofenac and leverage the antioxidant properties of the linked molecule. niscpr.res.in Studies on dithiocarbamates have also explored their antioxidant role in mitigating Diclofenac -induced toxicity. nih.gov

Antitumor Potential: Diclofenac has demonstrated several anticancer effects that are of significant interest in oncology research. nih.gov Its mechanisms are multifaceted and include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). nih.gov In animal models, Diclofenac administration has been shown to reduce tumor growth rate and vascularization. nih.gov

Furthermore, Diclofenac has been found to inhibit tumor growth by other mechanisms, such as decreasing the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. lktlabs.com It has also been shown to inhibit colon carcinogenesis in vivo by reducing levels of COX-2, VEGF, and MCP-1. lktlabs.com More recent research has uncovered that Diclofenac can inhibit mitotic progression in cancer cells by destabilizing microtubules and can induce cancer cell death by inhibiting autophagy flux. nih.gov The cytotoxic effects of Diclofenac have been observed in various cancer cell lines, including pancreatic cancer cells, where it showed synergistic effects when combined with other anticancer drugs like 5-fluorouracil. nih.gov

Table 1: Investigated Antitumor Mechanisms of Diclofenac

| Mechanism of Action | Effect | Reference |

|---|---|---|

| Inhibition of Angiogenesis | Decreased tumor vascularization and growth rate. | nih.gov |

| Inhibition of COX-2, VEGF, MCP-1 | Suppression of colon tumorigenesis. | lktlabs.com |

| Inhibition of EMT | Suppression of squamous cell carcinoma tumor growth. | lktlabs.com |

| Microtubule Destabilization | Inhibition of mitotic progression, leading to apoptosis. | nih.gov |

| Inhibition of Autophagy Flux | Induction of cancer cell death. | nih.gov |

Plant Growth Regulation (Auxin-like activity)

There are no studies confirming the auxin-like activity of This compound . However, research on the structurally similar NSAID, Diclofenac , has revealed that it can interfere with plant growth by affecting auxin signaling pathways.

Auxins are a class of plant hormones that are critical for various aspects of plant growth and development, including cell elongation and root development. kajay-remedies.com Synthetic auxins, which can include various phenoxyacetic acid derivatives, are widely used as herbicides. researchgate.net

Studies on Arabidopsis thaliana have shown that exogenous application of Diclofenac can alter the root system architecture in a manner similar to that caused by high levels of the natural auxin, indole-3-acetic acid (IAA). researchgate.net However, when applied in combination with IAA, Diclofenac was found to suppress the activity of the natural auxin. researchgate.net At a molecular level, Diclofenac was observed to inhibit the upregulation of early auxin-responsive genes that are normally induced by IAA. researchgate.net These findings suggest that Diclofenac can act as an environmental contaminant that disrupts the natural developmental processes in plants by interfering with auxin activities. researchgate.net

Computational Chemistry and in Silico Approaches

Quantum Mechanical Calculations (e.g., HF, DFT) for Molecular Properties

Quantum mechanical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental in predicting the molecular properties of 2-(2-(2-Chlorophenoxy)phenyl)acetic acid from first principles. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic structure, geometry, and other key characteristics.

DFT methods, in particular, are widely used for their balance of accuracy and computational cost. For instance, the B3LYP functional combined with a 6-31G* basis set is a common choice for optimizing the geometry of organic molecules and calculating their electronic properties. Such calculations can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, these methods can predict various molecular descriptors that are crucial for understanding the compound's behavior.

Theoretical calculations can also be employed to estimate the acidity (pKa) of a molecule. By calculating the gas-phase proton affinity and the solvation energies of the acid and its conjugate base, it is possible to predict pKa values, which are fundamental to understanding a molecule's behavior in a biological system. psu.eduresearchgate.net

A table of computed molecular properties for a related compound, 2-chlorophenylacetic acid, is provided below, illustrating the types of data that can be generated through these computational methods. kajay-remedies.com

| Property | Value |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 95-100°C |

| Boiling Point | 145°C |

| Purity (by GC) | Minimum 99.00% |

| Moisture | Maximum 0.50% |

This interactive table provides key physical and chemical properties of 2-chlorophenylacetic acid.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in This method is instrumental in studying the potential interactions of this compound with biological targets, such as enzymes. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring these poses based on a scoring function that estimates the binding energy. This allows for the identification of the most likely binding mode and provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For compounds structurally related to this compound, like fenamic acid derivatives and other phenylacetic acids, molecular docking studies have been crucial in understanding their interaction with cyclooxygenase (COX) enzymes. nih.gov These studies have revealed how the carboxylate moiety of these inhibitors interacts with key amino acid residues like Tyr-385 and Ser-530 in the COX active site. nih.gov Similar in silico investigations for this compound could elucidate its potential as a COX inhibitor by predicting its binding affinity and key interactions within the COX-1 and COX-2 active sites. researchgate.netnih.gov

Binding database entries indicate that this compound has been investigated for its inhibitory activity against Interleukin-8, with a reported IC50 of 500 nM. bindingdb.org This suggests that molecular docking studies could also be valuable in exploring its interactions with this specific chemokine target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds based solely on their structural features.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the biological activity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Energy minimization is a computational procedure used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. By performing energy minimization, the most stable conformation(s) of this compound can be identified. This is typically done using molecular mechanics force fields or quantum mechanical methods.

The conformational flexibility of the ether linkage and the acetic acid side chain in this compound allows it to adopt various shapes. Identifying the low-energy conformers is the first step in understanding which shape is most likely to bind to a biological target. For instance, the relative orientation of the two phenyl rings and the carboxylic acid group will significantly influence its ability to fit into a protein's binding pocket.

For the related compound, 2-chlorophenoxyacetic acid, computational tools can predict its three-dimensional structure and various physicochemical properties. nih.gov Similar analyses for this compound would provide a detailed picture of its conformational landscape and the energetic barriers between different conformations.

Metabolism and Environmental Transformation Research

Metabolic Pathways in Biological Systems

In biological systems, particularly in humans, diclofenac (B195802) undergoes extensive metabolism primarily in the liver. The main routes of biotransformation are through hydroxylation and subsequent conjugation, or direct conjugation of the carboxylic acid group researchgate.netnih.govingentaconnect.comeurekaselect.comnih.gov. These processes convert the lipophilic parent drug into more water-soluble metabolites that can be more easily excreted from the body.

A primary metabolic pathway for diclofenac is conjugation, specifically the formation of an acyl glucuronide researchgate.netingentaconnect.comeurekaselect.comnih.govdrugbank.com. This process involves the direct attachment of glucuronic acid to the carboxylic acid group of the diclofenac molecule. The resulting metabolite, diclofenac acyl glucuronide, is a major metabolite found in humans nih.govacs.orgresearchgate.net. In addition to the parent compound, the hydroxylated metabolites of diclofenac also undergo conjugation with glucuronic acid or sulfate researchgate.net.

Key identified metabolites resulting from these pathways include 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and 3'-hydroxydiclofenac, which are subsequently conjugated researchgate.netacs.orgresearchgate.net. The formation of these conjugates is a critical step in the detoxification and elimination of the drug researchgate.netnih.gov.

Table 1: Major Metabolites of 2-(2-(2-Chlorophenoxy)phenyl)acetic acid in Humans

| Metabolite Name | Metabolic Pathway |

|---|---|

| Diclofenac acyl glucuronide | Direct Glucuronidation |

| 4'-hydroxydiclofenac | Hydroxylation, followed by conjugation |

| 5-hydroxydiclofenac | Hydroxylation, followed by conjugation |

| 3'-hydroxydiclofenac | Hydroxylation, followed by conjugation |

| 4',5-dihydroxydiclofenac | Dihydroxylation |

| 3'-hydroxy-4'-methoxydiclofenac | Hydroxylation and Methylation |

This table summarizes the principal metabolites identified in human metabolism studies. researchgate.net

The metabolism of diclofenac is mediated by specific enzyme systems. The hydroxylation of the phenyl rings is primarily catalyzed by cytochrome P450 (CYP) enzymes researchgate.netingentaconnect.comeurekaselect.comnih.govdrugbank.com. Specifically, CYP2C9 is the main enzyme responsible for the formation of the major oxidative metabolite, 4'-hydroxydiclofenac researchgate.netacs.orgclinpgx.org. CYP3A4 also contributes to the metabolism, primarily forming 5-hydroxydiclofenac researchgate.netingentaconnect.comdrugbank.comnih.gov.

The conjugation of diclofenac and its hydroxylated metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs). UGT2B7 has been identified as the primary enzyme responsible for the formation of diclofenac acyl glucuronide researchgate.netingentaconnect.comdrugbank.comnih.govoup.comresearchgate.net. Other UGTs, such as UGT1A10 and UGT2B17, may also play a role in its glucuronidation nih.gov. The activity of these enzymes is crucial for the clearance of the drug from the body researchgate.netnih.gov.

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | Metabolic Reaction | Primary Metabolite(s) Formed |

|---|---|---|

| CYP2C9 | Phenyl Hydroxylation | 4'-hydroxydiclofenac |

| CYP3A4 | Phenyl Hydroxylation | 5-hydroxydiclofenac |

| UGT2B7 | Acyl Glucuronidation | Diclofenac acyl glucuronide |

This table details the specific enzymes responsible for the major metabolic transformations of the compound. researchgate.netingentaconnect.comdrugbank.comacs.orgclinpgx.orgnih.govnih.govoup.comresearchgate.net

Environmental Fate and Degradation Mechanisms

The widespread use of diclofenac has led to its detection in various environmental compartments, including surface water, groundwater, and soil mdpi.comprescrire.org. Its persistence and potential ecological impact have prompted extensive research into its environmental fate and the mechanisms by which it is degraded nih.govoup.com.

Diclofenac is susceptible to degradation by sunlight in aqueous environments, a process known as photolysis or phototransformation nih.govnih.govdeswater.com. This degradation can occur through direct photolysis, where the diclofenac molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water researchgate.net. The process is influenced by factors such as water chemistry and the intensity of sunlight. Photodegradation leads to the formation of various transformation products, with carbazole derivatives being among the main by-products identified in several studies deswater.comresearchgate.net. Complete phototransformation of diclofenac under UVA light (365 nm) can take a significant amount of time, with one study reporting 29 hours for a 30 mg/L solution nih.gov.

Biological degradation is a key process in the removal of diclofenac from soil and water environments mdpi.comnih.gov. Various microorganisms, including bacteria and fungi, have been shown to be capable of degrading this compound mdpi.comfrontiersin.org. Bacterial strains such as Pseudomonas aeruginosa, Alcaligenes aquatilis, and Achromobacter spanius have demonstrated the ability to use diclofenac as a carbon source, degrading it through pathways that include hydroxylation nih.govresearchgate.net. Fungi, such as Trametes versicolor, utilize enzymes like laccase to transform diclofenac into more hydrophilic products mdpi.comnih.govresearchgate.net. However, the efficiency of biodegradation in environments like wastewater treatment plants can be limited, with removal rates often between 30-70% nih.gov. The degradation rate is influenced by environmental conditions and the presence of other organic matter researchgate.netnih.gov.

Table 3: Examples of Microorganisms Involved in the Biodegradation of this compound

| Microorganism Type | Species Examples | Degradation Pathway |

|---|---|---|

| Bacteria | Raoultella sp., Pseudomonas moorei, Rhodococcus ruber, Labrys portucalensis | Hydroxylation, Dechlorination, C-N bond cleavage |

| Fungi | Trametes trogii, Aspergillus niger, Phanerochaete chrysosporium | Hydroxylation |

This table provides examples of microorganisms identified as capable of degrading the compound in environmental settings. mdpi.comfrontiersin.org

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Studies have shown that diclofenac itself is relatively stable against hydrolysis under neutral and alkaline conditions nih.govmonash.edu. However, under acidic conditions, it can undergo an intramolecular cyclization to form a lactam derivative nih.govmonash.edu. The rate of this transformation is dependent on the pH of the surrounding water ingentaconnect.com. This stability to hydrolysis means that in many natural water bodies (which are often near neutral pH), hydrolysis is not a significant degradation pathway for the parent compound nih.govmonash.edu.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to deduce molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum of a related compound, 2-phenylacetic acid, the methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid and the phenyl ring show a characteristic singlet peak, while the aromatic protons appear as a multiplet. For 2-(2-(2-Chlorophenoxy)phenyl)acetic acid, one would expect a more complex spectrum due to the presence of two distinct phenyl rings and the specific substitution pattern. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the ether linkage.

Similarly, ¹³C NMR provides a count of the unique carbon atoms in a molecule. For a related compound, 2-chlorophenylacetic acid, distinct signals for the carboxylic carbon, the methylene carbon, and the aromatic carbons are observed. nih.gov The spectrum of this compound would be expected to show a greater number of signals corresponding to its more complex structure with two non-equivalent phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Phenylacetic Acid Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Phenylacetic acid | 7.36-7.24 (m, 5H), 3.64 (s, 2H) chemicalbook.com | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 chemicalbook.com |

| 2-(p-tolyl)acetic acid | 7.17-7.12 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H) rsc.org | 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00 rsc.org |

| 2-(4-bromophenyl)acetic acid | 7.46 (d, 2H), 7.16 (d, 2H), 3.60 (s, 2H) rsc.org | 177.07, 132.11, 131.71, 131.06, 121.43, 40.34 rsc.org |

Note: The data in this table is for illustrative purposes to show typical chemical shifts for related structures and is not the data for this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra reveal the presence of specific functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O (carbonyl) stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-O-C (ether) stretching vibrations.

C-Cl stretching vibrations.

C-H stretching and bending vibrations for the aromatic rings and the methylene group.

C=C stretching vibrations within the aromatic rings.

Spectra for the related compound 2-chlorophenoxyacetic acid are available and show these characteristic peaks. chemicalbook.com

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.

For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. The mass spectrum of the related compound, 2-chlorophenoxyacetic acid, shows a distinct molecular ion peak. medkoo.com In the analysis of this compound, one would look for the molecular ion peak corresponding to its molecular formula (C₁₄H₁₁ClO₃) and characteristic fragmentation patterns, such as the loss of the carboxylic acid group.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and conjugation within the molecule. Aromatic compounds like this compound are expected to absorb UV light. The presence of two phenyl rings and the chloro-substituent would influence the wavelength of maximum absorption (λmax). For instance, the UV spectrum of 2-chlorophenol (B165306) shows absorption maxima that can be analyzed to understand electronic transitions. researchgate.net Similarly, 2-chlorophenoxyacetic acid has been shown to absorb at 272 nm and 279 nm in acidic water. medkoo.com The extended conjugation in this compound would likely result in a distinct UV absorption profile.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting X-rays off a single crystal, a precise model of the molecule's structure, including bond lengths, bond angles, and conformation, can be generated.

Table 2: Illustrative Crystallographic Data for a Related Phenylacetic Acid Derivative

| Parameter | 2-(2-chlorophenyl)acetic acid nih.gov |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1473 (7) |

| b (Å) | 5.8265 (3) |

| c (Å) | 15.4299 (7) |

| β (°) | 101.155 (5) |

| Volume (ų) | 806.83 (8) |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Separations for Purity and Analysis (e.g., TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of a compound's purity. libretexts.org For this compound, a suitable solvent system (mobile phase) would be developed to achieve a good separation from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase). libretexts.org The position of the spot, represented by its retention factor (Rf), would be characteristic of the compound in that specific solvent system.

High-performance liquid chromatography (HPLC) is a more sophisticated technique that provides high-resolution separations and is used for quantitative analysis and purification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer, would be developed to determine the purity of this compound with high accuracy. nih.gov

Emerging Research Perspectives and Challenges

Development of Novel Therapeutic Lead Compounds

The structural scaffold of 2-(2-(2-Chlorophenoxy)phenyl)acetic acid has proven to be a valuable starting point for the development of new therapeutic lead compounds. Its inherent properties have spurred investigations into a range of potential applications.

One significant area of research has focused on the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives of 2-[2-(2-Chlorophenoxy)phenyl]acetic acid as potential agonists for benzodiazepine (B76468) receptors. nih.gov These receptors are crucial targets for drugs used to manage conditions like epilepsy, anxiety, and muscle spasms. nih.gov Conformational analysis of these newly synthesized compounds revealed that their three-dimensional structures could effectively mimic known benzodiazepine agonists, such as estazolam. nih.gov Pharmacological evaluations demonstrated that certain derivatives, particularly those with an amino substituent on the 1,3,4-oxadiazole ring, exhibited considerable anticonvulsant activity. nih.gov This effect was antagonized by flumazenil, a known benzodiazepine receptor antagonist, confirming the involvement of these receptors. nih.gov This line of research suggests that the this compound backbone can be a valuable template for creating non-benzodiazepine molecules that interact with benzodiazepine receptors, potentially offering new therapeutic options with different side-effect profiles. nih.gov

The core structure of this acid is also recognized as a key intermediate in the synthesis of more complex molecules. For instance, it is an important precursor for Lofendazam, a 1,5-benzodiazepine derivative with sedative and anxiolytic properties. wikipedia.org Furthermore, the phenoxy acetic acid moiety itself is a recognized pharmacophore. Recent studies have explored the design and synthesis of new phenoxyacetic acid derivatives as selective COX-2 inhibitors for the treatment of inflammation. nih.govnih.gov This highlights the versatility of the this compound structure as a foundational element in medicinal chemistry.

Interactive Table: Therapeutic Potential of this compound Derivatives

| Derivative Class | Therapeutic Target | Potential Application | Key Findings |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Benzodiazepine Receptors | Anticonvulsant, Anxiolytic | Amino-substituted derivatives show significant anticonvulsant activity. nih.gov |

| Lofendazam Intermediate | - | Sedative, Anxiolytic | Serves as a key building block for this benzodiazepine. wikipedia.org |

Innovations in Synthetic Strategies for Enhanced Sustainability

The synthesis of diaryl ethers, a core structural feature of this compound, has traditionally relied on methods that can be expensive, time-consuming, and utilize metal catalysts. su.se In response to the growing demand for greener chemical processes, researchers are actively developing more sustainable synthetic routes.

Recent advancements include the development of metal-free, energy-efficient methods for producing diaryl ethers. su.se One such method utilizes diaryliodonium salts, which are derived from common starting materials and are considered to have low toxicity. su.se This approach not only avoids the use of rare and potentially toxic metal catalysts but also streamlines the synthesis into fewer steps, reducing waste and improving atom economy. su.se Another innovative and eco-friendly approach involves the use of copper nanocatalysts for the C-O cross-coupling of phenols and aryl iodides. jsynthchem.com This method is noted for its potential in industrial applications due to the wide availability and reasonable cost of the nanocatalyst. jsynthchem.com

Unexplored Biological Targets and Pathways

While the anti-inflammatory properties of compounds related to this compound, which often fall under the broad category of non-steroidal anti-inflammatory drugs (NSAIDs), are well-documented, research is expanding to identify novel biological targets and pathways. This exploration could unveil new therapeutic applications beyond inflammation.

A significant area of investigation is the cyclooxygenase (COX)-independent mechanisms of NSAIDs. mdpi.com Evidence suggests that the anticancer properties of some NSAIDs may not solely rely on the inhibition of COX enzymes. mdpi.com Researchers are exploring other potential targets, including 15-lipoxygenase, Ras, peroxisome proliferator-activated receptors (PPAR), NF-κB, and phosphodiesterases. mdpi.comresearchgate.net For instance, some sulindac (B1681787) analogs have been shown to inhibit cGMP phosphodiesterase, leading to tumor cell growth inhibition. mdpi.com The discovery of such "off-target" effects opens up new avenues for drug development, potentially repositioning NSAID-like compounds for cancer therapy. nih.gov

The 2-(2-arylphenyl)benzoxazole scaffold, which shares structural similarities with this compound, has been identified as a novel and selective ligand for the COX-2 enzyme. nih.gov However, it is also acknowledged that selective COX-2 inhibitors might exert their anti-carcinogenic effects through COX-independent pathways. nih.gov Furthermore, the identification of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as a target for compounds with a 2-(thiophen-2-yl)acetic acid backbone highlights the potential for discovering new anti-inflammatory and anti-cancer agents by targeting enzymes downstream of COX. bohrium.comnih.gov The exploration of these alternative pathways is crucial for a comprehensive understanding of the bioactivity of this compound and for unlocking its full therapeutic potential.

Advanced Computational Modeling for Predictive Research

The integration of advanced computational modeling and in silico techniques is revolutionizing the field of drug discovery and development, offering powerful tools for predicting the properties and activities of chemical compounds like this compound. nih.gov These predictive models are becoming increasingly accurate and are essential for prioritizing research efforts and reducing the time and cost associated with experimental studies. nih.gov

Computational approaches are being employed to design and screen new anti-inflammatory compounds. mdpi.com Virtual screening campaigns can assess large libraries of molecules for their potential to bind to specific biological targets, such as COX-2. mdpi.com These models can also predict drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com For example, computational analysis has been used to establish correlations between the structural properties of substrates and their affinity for proteins like the Breast Cancer Resistant Protein (BCRP), providing insights for designing more effective chemotherapeutic agents. researchgate.net

Furthermore, collaborative modeling projects are leveraging the expertise of multiple research groups to develop robust predictive models for the activity of chemicals at specific receptors, such as the androgen receptor. nih.gov By combining numerous individual models into a consensus model, the predictive accuracy can be significantly enhanced. nih.gov In the context of this compound, in silico docking analyses of related scaffolds have been used to predict their binding interactions with targets like topoisomerase-IV, suggesting potential antibacterial and anticancer activities. researchgate.net As computational power and algorithmic sophistication continue to grow, the ability to accurately predict the biological activities and potential toxicities of novel derivatives of this compound will undoubtedly accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(2-Chlorophenoxy)phenyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

Bromination/Chlorination : Reacting 2-phenoxyphenylacetic acid derivatives with halogenating agents (e.g., Br₂ or Cl₂) under controlled temperature (40–60°C) in dichloromethane .

Carboxylation : Introducing the acetic acid moiety via Kolbe–Schmitt reaction using CO₂ at high pressure (5–10 atm) and alkali metal carbonates .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography. Adjust stoichiometry of halogenating agents to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, C-Cl stretch at 750–550 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 6.8–7.5 ppm) and acetic acid CH₂ signals (δ 3.5–4.0 ppm). ¹³C NMR confirms Cl-substituted carbons (δ 125–135 ppm) .

- LC-MS : Validate molecular weight (calc. 292.68 g/mol) and detect impurities using electrospray ionization (ESI+) .

Q. What foundational pharmacological activities are associated with this compound?

- Methodological Answer : As a phenylacetic acid derivative, it exhibits NSAID-like activity by inhibiting cyclooxygenase (COX) enzymes.

- In vitro assays : Use COX-1/COX-2 inhibition kits (e.g., Cayman Chemical) with IC₅₀ determination via spectrophotometry .

- Structure-Activity Relationship (SAR) : Chlorine at the ortho position enhances steric hindrance, improving selectivity for COX-2 .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethanol/water (1:1) at 4°C. Select colorless prismatic crystals (0.4 × 0.24 × 0.06 mm) for diffraction .

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 150 K. Refinement with SHELXL reveals dihedral angles (e.g., 84.33° between phenyl and tetrazole rings) and hydrogen-bonding motifs (O–H⋯N, R₄⁴(12) graph-set) .

- π-π Interactions : Quantify centroid distances (3.73–3.84 Å) using Mercury software to assess stacking stability .

Q. How can molecular docking predict binding affinity to biological targets like PPARγ?

- Methodological Answer :

- Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*). Generate conformers using OMEGA .

- Docking Protocol : Use AutoDock Vina with PPARγ (PDB: 3VSO). Key residues (e.g., Arg288, Ser342) form hydrogen bonds with the carboxylic acid group.

- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with known agonists (e.g., rosiglitazone: ΔG ≈ -10.5 kcal/mol) .

Q. How can researchers address contradictions in spectral data during characterization?

- Methodological Answer :

- Troubleshooting NMR : If aromatic signals overlap, use 2D-COSY or HSQC to resolve coupling. For Cl-induced splitting, employ higher-field instruments (≥500 MHz) .

- Purity Confirmation : Cross-validate LC-MS with elemental analysis (C: 53.2%, H: 3.4%, Cl: 18.3%) to rule out hydrate/solvate formation .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.